
Aceplaidylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of acenaphthylene, featuring a fused cycloheptane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Aceplaidylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to optimize yield and purity. Techniques such as catalytic hydrogenation and dehydrogenation, along with the use of high-pressure reactors, are employed to achieve efficient synthesis on a larger scale .
化学反応の分析
Types of Reactions: Aceplaidylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens, nitro groups, and alkyl groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, and alkylated derivatives.
科学的研究の応用
Aceplaidylene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
作用機序
The mechanism of action of Aceplaidylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The pathways involved in its reactivity include electrophilic aromatic substitution and nucleophilic addition reactions .
類似化合物との比較
Acenaphthylene: A simpler polycyclic aromatic hydrocarbon with a similar structure but lacking the fused cycloheptane ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness of Aceplaidylene: this compound’s unique structure, featuring a fused cycloheptane ring, distinguishes it from other polycyclic aromatic hydrocarbons. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for studying aromaticity and developing advanced materials .
特性
CAS番号 |
194-32-1 |
|---|---|
分子式 |
C16H10 |
分子量 |
202.25 g/mol |
IUPAC名 |
tetracyclo[7.5.2.04,16.012,15]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-4-12-6-8-14-10-9-13-7-5-11(3-1)15(12)16(13)14/h1-10H |
InChIキー |
NIALEBRUYGMNAY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=CC3=CC=C4C3=C2C(=C1)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



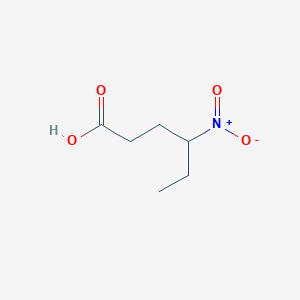
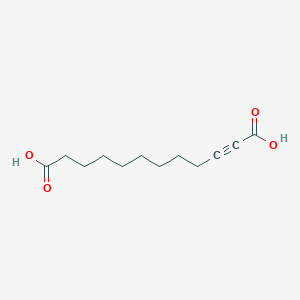
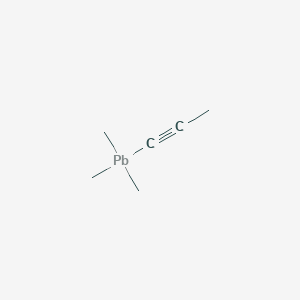
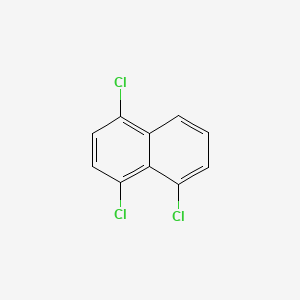
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
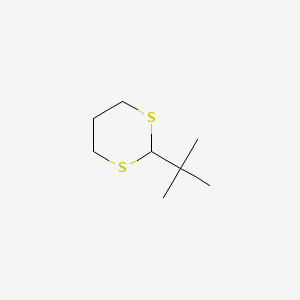
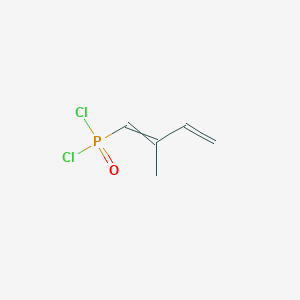
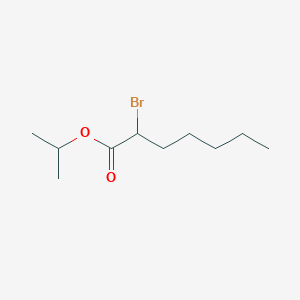


![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
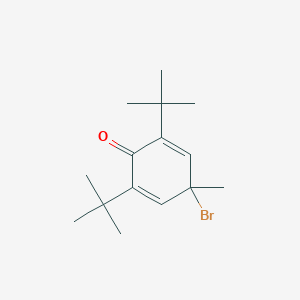
![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
